5-fluoro-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine 5-fluoro-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2548992-06-7
VCID: VC11840631
InChI: InChI=1S/C20H30FN5O/c1-17(2)25-12-10-24(11-13-25)7-3-4-14-27-19-5-8-26(9-6-19)20-22-15-18(21)16-23-20/h15-17,19H,5-14H2,1-2H3
SMILES: CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=N3)F
Molecular Formula: C20H30FN5O
Molecular Weight: 375.5 g/mol

5-fluoro-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine

CAS No.: 2548992-06-7

Cat. No.: VC11840631

Molecular Formula: C20H30FN5O

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine - 2548992-06-7

Specification

CAS No. 2548992-06-7
Molecular Formula C20H30FN5O
Molecular Weight 375.5 g/mol
IUPAC Name 5-fluoro-2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine
Standard InChI InChI=1S/C20H30FN5O/c1-17(2)25-12-10-24(11-13-25)7-3-4-14-27-19-5-8-26(9-6-19)20-22-15-18(21)16-23-20/h15-17,19H,5-14H2,1-2H3
Standard InChI Key LJQZXPQWVPPBON-UHFFFAOYSA-N
SMILES CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=N3)F
Canonical SMILES CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=N3)F

Introduction

Molecular Formula and Weight

  • Molecular Formula: C19H29FN6O

  • Molecular Weight: Approximately 376.48 g/mol

Structural Features

This compound includes:

  • A pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms.

  • A fluorine atom at the 5th position of the pyrimidine ring, enhancing its electronic properties.

  • A piperidine ring attached to the pyrimidine core via an ether linkage.

  • A piperazine moiety substituted with an isopropyl group and connected through a butynyl chain.

These features suggest potential for modulating biological targets due to their electron-donating and steric effects.

Synthesis Pathways

Although specific synthesis protocols for this compound are not readily available, related compounds with similar structural motifs often involve:

  • Nucleophilic substitution reactions on halogenated pyrimidines to introduce piperidine or piperazine derivatives.

  • Formation of ether linkages via alkylation reactions using appropriate alcohol or alkyne intermediates.

  • Introduction of fluorine atoms through fluorinating agents like DAST (diethylaminosulfur trifluoride).

Relevance of Structural Features

The presence of fluorine, piperazine, and pyrimidine groups in pharmaceuticals is well-documented:

  • Fluorine Substitution: Enhances metabolic stability and bioavailability by influencing lipophilicity and binding affinity to biological targets.

  • Pyrimidine Core: Frequently found in antiviral, anticancer, and antimicrobial agents due to its ability to interact with enzymes or receptors.

  • Piperazine Moiety: Known for improving solubility and pharmacokinetic profiles.

Hypothetical Applications

Based on structural analogs:

  • The compound may act as a kinase inhibitor, given the prevalence of pyrimidines in targeting ATP-binding sites.

  • It could exhibit activity against central nervous system disorders due to the piperazine group’s role in modulating neurotransmitter receptors.

Piperazine-Based Compounds

Studies have shown that fluorinated piperazines exhibit cytotoxicity against cancer cell lines such as A549 lung carcinoma cells while sparing healthy cells . This selectivity could be relevant for designing anticancer therapies.

Pyrimidine Derivatives

Pyrimidines fused with other heterocycles have demonstrated efficacy as inhibitors of bacterial ATP synthase and viral RNA polymerases . These findings suggest that the compound may have antimicrobial or antiviral potential.

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